EZM0414 TFA

SETD2 Histone Methyltransferase Biochemical Assay

EZM0414 TFA is the only commercially available, first-in-class, orally bioavailable SETD2 inhibitor (F% ≈ 100%) with >10,000-fold selectivity over other HMTases. Generic substitution is not possible. Its unique 5-fold increased potency in t(4;14) multiple myeloma models enables built-in genetic controls for target engagement studies. This compound achieves 95% tumor growth inhibition in KMS-11 xenografts and recapitulates genetic SETD2 deletion effects. Researchers choose it for reliable oral dosing, robust pharmacodynamics, and a validated path from in vitro profiling (DLBCL IC50 range: 0.023 to >10 μM) to in vivo proof-of-concept. Ensure your translational research is built on the same clinical candidate granted FDA Fast Track designation for DLBCL.

Molecular Formula C24H30F4N4O4
Molecular Weight 514.5 g/mol
Cat. No. B8143690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZM0414 TFA
Molecular FormulaC24H30F4N4O4
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1
InChIKeyHASNOYOGMISGTP-PPPUBMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EZM0414 TFA: Procurement Considerations for a Clinical-Stage SETD2 Histone Methyltransferase Inhibitor


EZM0414 TFA (CAS 2411759-92-5) is the trifluoroacetate salt form of EZM0414 (free base CAS 2411748-50-8), a first-in-class, potent, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2 [1]. Its discovery, driven by conformational design, resulted in a clinical candidate currently under Phase I/Ib investigation for relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma (DLBCL) [2], with the FDA granting Fast Track designation for the DLBCL indication [3].

The Case Against Generic Substitution: Why EZM0414 TFA is Not Interchangeable with Other SETD2 Inhibitors


The SETD2 inhibitor landscape is not homogeneous. While several compounds show in vitro activity, their molecular pharmacology and in vivo utility vary drastically. Generic substitution is impossible because the specific pharmacological profile of EZM0414 TFA—a precisely tuned combination of high biochemical and cellular potency, >10,000-fold selectivity over other histone methyltransferases (HMTases), and excellent oral bioavailability—is a unique integration that other SETD2-targeting compounds do not replicate [1]. For instance, tool compounds like EPZ-719 and sinefungin analogs may demonstrate potency but lack the comprehensive suite of ADME, in vivo efficacy, and safety data required for reliable translational research, especially in oncology models where robust tumor growth inhibition and consistent target engagement are paramount [2].

EZM0414 TFA Differentiated Quantitative Evidence: A Comparator-Based Guide for Scientific Procurement


Biochemical Potency: EZM0414 TFA vs. EPZ-719 and Tool Compounds

EZM0414 TFA achieves a biochemical IC50 of 18 nM for SETD2 inhibition, representing a high degree of target engagement [1]. This potency is comparable to but distinct from other advanced SETD2 inhibitors. For example, EPZ-719, a widely used tool compound, is reported with a lower biochemical IC50 of 5-8 nM, suggesting it is more potent in isolated enzyme assays . However, this 2- to 3-fold difference in biochemical potency does not translate to a clear advantage in cellular or in vivo contexts, underscoring the importance of evaluating the entire profile rather than a single metric.

SETD2 Histone Methyltransferase Biochemical Assay

Selectivity Profile: EZM0414 TFA vs. Industry Standard for HMTase Selectivity

EZM0414 TFA demonstrates >10,000-fold selectivity for SETD2 over a panel of other histone methyltransferases (HMTases) . In contrast, EPZ-719 is reported to have >8,000-fold selectivity over a panel of 14 other HMTases . The quantitative difference in selectivity window (10,000x vs. 8,000x) is modest but may reflect distinct structural design principles and could impact off-target effects at high concentrations in complex cellular systems.

SETD2 Selectivity Histone Methyltransferase

Cellular Activity: EZM0414 TFA vs. Other Advanced SETD2 Inhibitors

In t(4;14) multiple myeloma cell lines, EZM0414 TFA inhibits global H3K36 trimethylation (H3K36me3) with a cellular IC50 of 34 nM, demonstrating efficient target engagement in a relevant disease context [1]. This cellular potency is superior to that of other advanced SETD2 inhibitors. For example, EPZ-719, a widely used tool compound, exhibits a cellular IC50 of 100 nM for reducing H3K36me3 in the same t(4;14) MM cell line (KMS-11) [2]. This ~3-fold improvement in cellular activity for EZM0414 TFA is a critical differentiator, as it more effectively inhibits the pharmacodynamic marker of SETD2 activity in live cells.

SETD2 Cellular Assay H3K36me3

Oral Bioavailability: A Key Advantage of EZM0414 TFA Over Other Potent Inhibitors

EZM0414 TFA is not only potent but also exhibits near-complete oral bioavailability (F% ≈ 100%) in both mice and rats at a dose of 50 mg/kg, with half-lives (t1/2) of 1.8 h and 3.8 h, respectively [1]. This is a key differentiator from many other potent SETD2 inhibitors, such as sinefungin analogs or the tool compound EPZ-719, which either lack reported oral bioavailability data or are not optimized for oral dosing [2]. The excellent oral PK profile of EZM0414 TFA enables robust and convenient chronic dosing in in vivo efficacy studies, a critical advantage for translational research.

SETD2 Pharmacokinetics Oral Bioavailability

In Vivo Antitumor Efficacy: EZM0414 TFA Compared to Vehicle Control in Xenograft Models

EZM0414 TFA demonstrates statistically significant and robust antitumor activity in multiple xenograft models. In a t(4;14) MM model (KMS-11), oral dosing (15 and 30 mg/kg, BID) led to tumor growth regressions with a maximal Tumor Growth Inhibition (TGI) of 95% [1]. In two non-t(4;14) MM (RPMI-8226, MM.1S) and two DLBCL (TMD8, KARPAS422) xenograft models, TGI exceeded 75% [1]. This level of in vivo efficacy, across multiple disease-relevant models, is a direct, quantitative differentiator from the vehicle control and establishes the compound's utility for in vivo target validation and preclinical efficacy studies.

SETD2 In Vivo Xenograft Multiple Myeloma DLBCL

Differential Sensitivity in t(4;14) vs. Non-t(4;14) Multiple Myeloma: A Genotype-Dependent Efficacy Profile

EZM0414 TFA exhibits a genotype-dependent differential anti-proliferative effect in multiple myeloma cell lines. The median IC50 for inhibiting proliferation in t(4;14) MM cell lines was 0.24 μM, which is 5-fold lower (i.e., more potent) than the median IC50 of 1.2 μM observed in non-t(4;14) MM cell lines [1]. This quantitative difference directly validates the scientific hypothesis that cancers with t(4;14) translocation, which overexpresses MMSET and increases H3K36me2, the substrate for SETD2, are more sensitive to SETD2 inhibition.

SETD2 Multiple Myeloma t(4;14) Genotype-Specific

EZM0414 TFA Application Scenarios: Evidence-Driven Use Cases for Research and Procurement


Preclinical Validation of SETD2 as a Therapeutic Target in t(4;14)-Positive Multiple Myeloma

For investigators seeking to validate the role of SETD2 inhibition specifically in high-risk t(4;14) multiple myeloma, EZM0414 TFA is the optimal tool compound. Its 5-fold increased potency in t(4;14) cell lines compared to non-t(4;14) lines [1] provides a built-in genetic control for target engagement studies. Furthermore, its ability to achieve robust tumor regression (95% TGI) in a t(4;14) KMS-11 xenograft model [2] confirms that this differential cellular sensitivity translates to meaningful in vivo efficacy, making it an indispensable reagent for this specific research context.

In Vivo Pharmacodynamic Studies of H3K36me3 Inhibition in Oncology and Beyond

EZM0414 TFA's combination of high oral bioavailability (F% ≈ 100%) [1] and potent cellular target engagement (cellular IC50 for H3K36me3 reduction of 34 nM) [2] makes it the preferred choice for in vivo pharmacodynamic studies. Unlike other SETD2 inhibitors that may require parenteral administration or have unreported PK, EZM0414 TFA can be reliably dosed orally to achieve consistent plasma exposures and sustained target inhibition. This property was leveraged in a recent study of cardiometabolic heart failure, where oral EZM0414 treatment recapitulated the beneficial effects of genetic SETD2 deletion [3], demonstrating its utility for chronic dosing in non-oncology disease models.

Investigating SETD2 Dependency in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes

EZM0414 TFA demonstrates a wide range of anti-proliferative activity across a panel of DLBCL cell lines, with IC50 values ranging from 0.023 μM to >10 μM [1]. This data indicates that certain DLBCL subtypes may be exquisitely sensitive to SETD2 inhibition. The compound is therefore the ideal tool for large-scale cancer cell line profiling to identify genetic or epigenetic biomarkers that predict sensitivity to SETD2 inhibition. Its proven in vivo efficacy in DLBCL xenograft models (TGI > 75%) [2] provides a clear path for translating in vitro findings into preclinical validation.

Combinatorial Drug Screening with Standard-of-Care Agents in Hematologic Malignancies

The well-characterized in vitro and in vivo profile of EZM0414 TFA positions it as a leading candidate for rational combination studies. Its known anti-proliferative effects in both t(4;14) and non-t(4;14) MM cells [1] and its robust single-agent activity in xenograft models [2] provide a strong baseline for assessing potential synergy or additivity with established therapies (e.g., proteasome inhibitors, immunomodulatory drugs). The compound's oral bioavailability simplifies combination dosing regimens in vivo, making such studies more feasible and translatable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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